N-[(4-CHLOROPHENYL)METHYL]-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE
CAS No.: 1251608-80-6
Cat. No.: VC7311675
Molecular Formula: C21H18ClN5O2
Molecular Weight: 407.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251608-80-6 |
|---|---|
| Molecular Formula | C21H18ClN5O2 |
| Molecular Weight | 407.86 |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide |
| Standard InChI | InChI=1S/C21H18ClN5O2/c1-14-24-18(16-5-3-2-4-6-16)11-19-25-26(21(29)27(14)19)13-20(28)23-12-15-7-9-17(22)10-8-15/h2-11H,12-13H2,1H3,(H,23,28) |
| Standard InChI Key | UVVRYHFWDHAMKG-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-[(4-chlorophenyl)methyl]-2-(5-methyl-3-oxo-7-phenyl- triazolo[4,3-c]pyrimidin-2-yl)acetamide, reflects its multicomponent structure. Key elements include:
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Triazolopyrimidine Core: A bicyclic system combining a 1,2,4-triazole ring (positions 1–3) fused with a pyrimidine ring (positions 4–7) .
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Substituents:
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5-Methyl group: Attached to the pyrimidine ring, influencing electronic distribution and steric interactions.
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7-Phenyl group: Enhances hydrophobic interactions and π-stacking potential.
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2-Acetamide side chain: Linked to a 4-chlorobenzyl group, introducing hydrogen-bonding capacity and halogen-mediated binding.
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The SMILES string CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 provides a linear representation of these connectivity patterns.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClN5O2 |
| Molecular Weight | 407.86 g/mol |
| CAS Registry Number | 1251608-80-6 |
| IUPAC Name | See Section 1.1 |
| Standard InChI Key | UVVRYHFWDHAMKG-UHFFFAOYSA-N |
| Topological Polar Surface Area | 98.8 Ų (estimated) |
Solubility data remain unreported, but analog triazolopyrimidines typically exhibit limited aqueous solubility due to aromatic stacking and hydrophobic substituents .
Synthetic Pathways and Challenges
General Triazolopyrimidine Synthesis
Triazolopyrimidines are commonly synthesized via:
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Annulation Reactions: Cyclocondensation of 1,2,4-triazoles with pyrimidine precursors under acidic or basic conditions .
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Rearrangement Strategies: Thermal or catalytic reorganization of pyrimidotetrazines to form fused triazolopyrimidine systems .
For the target compound, a plausible route involves:
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Step 1: Formation of the 5-methyl-7-phenyl-triazolopyrimidin-3-one core via cyclization of a substituted thiourea with a β-keto ester.
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Step 2: N-alkylation at position 2 with chloroacetamide derivatives.
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Step 3: Buchwald-Hartwig coupling or nucleophilic substitution to introduce the 4-chlorobenzyl group .
Optimization Challenges
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Regioselectivity: Ensuring proper orientation during triazole-pyrimidine fusion to avoid isomeric byproducts.
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Functional Group Compatibility: Managing reactivity of the acetamide side chain under strong basic or acidic conditions.
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Purification: Separating products with similar polarity due to aromatic substituents .
Comparative Analysis with Structural Analogs
The pyridine ring in the analog improves water solubility but reduces lipophilicity, highlighting how minor structural changes alter bioactivity profiles .
Research Gaps and Future Directions
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Pharmacokinetic Studies: No data exist on absorption, distribution, metabolism, or excretion (ADME) for this compound.
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Toxicological Profiling: Acute and chronic toxicity evaluations are essential given the neurotoxic risks associated with some NMDA antagonists .
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Formulation Development: Nanoencapsulation or prodrug strategies may address solubility limitations inferred from structural analogs .
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Target Validation: High-throughput screening against kinase panels or microbial proteomes could identify precise molecular targets.
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